molecular formula C6H13N3O2S B125426 L-thiocitrulline CAS No. 156719-37-8

L-thiocitrulline

Cat. No.: B125426
CAS No.: 156719-37-8
M. Wt: 191.25 g/mol
InChI Key: BKGWACHYAMTLAF-BYPYZUCNSA-N
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Description

Thiocitrulline is a small molecule that belongs to the class of organic compounds known as l-alpha-amino acids. It is an analog of citrulline, where the guanidino group is replaced by a thioureido group. This compound has been studied for its potential as a nitric oxide synthase inhibitor and has shown promise in various scientific research applications .

Scientific Research Applications

Mechanism of Action

Target of Action

L-Thiocitrulline primarily targets the enzyme Nitric Oxide Synthase (NOS), specifically the inducible isoform . NOS is responsible for the production of nitric oxide (NO), a messenger molecule with diverse functions throughout the body . In macrophages, NO mediates tumoricidal and bactericidal actions .

Mode of Action

this compound acts as a potent, stereospecific inhibitor of NOS . It competes with L-arginine, the natural substrate of NOS, indicating that its initial binding is as a substrate/product analog . Unlike L-arginine and Nω-methyl-L-arginine, another NOS inhibitor, this compound binding elicits a ‘Type II’ difference spectrum, indicating a high spin to low spin transition of the iron in the heme cofactor . This suggests that this compound contributes the sixth ligand to heme iron, probably through the thioureido sulfur .

Biochemical Pathways

The inhibition of NOS by this compound affects the biochemical pathway that converts L-arginine to citrulline and nitric oxide (NO) . This pathway involves two successive monooxygenase reactions: the first is a ferryl heme-dependent hydroxylation of a guanidino nitrogen of arginine yielding NOH-Arg, and the second is a nucleophilic attack by peroxy heme on the guanidino carbon of NOH-Arg or on the one-electron oxidation product of NOH-Arg .

Pharmacokinetics

It is known that the compound’s binding to nos is reversible . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability .

Result of Action

The inhibition of NOS by this compound can reverse pathologies associated with the overproduction of NO, such as the hypotension of septic shock . The S-alkyl-L-thiocitrullines, a class of compounds that includes this compound, have strong pressor activity in normotensive control rats; S-methyl-L-thiocitrulline reverses hypotension in a rat model of septic peritonitis and in dogs administered endotoxin .

Action Environment

It is known that the compound’s inhibitory action on nos is stereospecific , suggesting that its efficacy could be influenced by the stereochemical environment of the enzyme’s active site

Future Directions

L-thiocitrulline has been investigated for its binding abilities on the active sites of SARS-COV-2 protease using in-silico studies . It has been suggested that N-acetyl citrulline, citrulline, thiocitrulline, and arginine may be used as a supplement during the treatment of SARS-COV-2 .

Biochemical Analysis

Biochemical Properties

L-Thiocitrulline interacts with nitric oxide synthases, specifically the brain and endothelial isoforms of NOS, as well as the isoform induced in vascular smooth muscle cells by lipopolysaccharide and interferon . It binds competitively with L-arginine, indicating its role as a substrate/product analog .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It has been reported to reverse hypotension in a rat model of septic peritonitis and in dogs administered endotoxin . In the context of SARS-COV-2, this compound has been found to bind selectively and preferentially to the active sites of the virus’s main protease .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the heme cofactor in nitric oxide synthases. This compound binding elicits a ‘Type 11’ difference spectrum, indicating a high spin to low spin transition of the iron in the heme cofactor . This suggests that this compound contributes to the regulation of nitric oxide production by influencing the heme cofactor’s spin state .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings appear to be time-dependent, with its pressor activity in normotensive control rats and its ability to reverse hypotension in septic models being noted

Metabolic Pathways

This compound is involved in the nitric oxide synthase pathway, where it acts as an inhibitor . It competes with L-arginine for binding to nitric oxide synthases, thereby influencing the production of nitric oxide .

Preparation Methods

Thiocitrulline can be synthesized through several methods. One common synthetic route involves the modification of N-alpha-benzyloxycarbonyl-L-ornithine. The compound is treated with concentrated ammonia to convert it into L-arginine, which is then further modified to produce thiocitrulline . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Thiocitrulline undergoes various chemical reactions, including:

    Oxidation: Thiocitrulline can be oxidized to form disulfide bonds.

    Reduction: It can be reduced to form thiols.

    Substitution: Thiocitrulline can undergo substitution reactions where the thioureido group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various nucleophiles for substitution reactions.

Comparison with Similar Compounds

Thiocitrulline is unique compared to other similar compounds due to its specific inhibition of nitric oxide synthase. Similar compounds include:

Properties

IUPAC Name

(2S)-2-amino-5-(carbamothioylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O2S/c7-4(5(10)11)2-1-3-9-6(8)12/h4H,1-3,7H2,(H,10,11)(H3,8,9,12)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGWACHYAMTLAF-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156719-37-8
Record name Thiocitrulline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03953
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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